1-Benzyl-3-(2-bromophenyl)thiourea
Overview
Description
Preparation Methods
The synthesis of 1-Benzyl-3-(2-bromophenyl)thiourea can be achieved through several methods. One common approach involves the reaction of benzylamine with 2-bromobenzoyl isothiocyanate under mild conditions . The reaction typically proceeds in a solvent such as tetrahydrofuran (THF) at room temperature, yielding the desired thiourea derivative after purification.
Industrial production methods may involve the use of more scalable and efficient processes, such as the reaction of benzyl isothiocyanate with 2-bromoaniline in the presence of a suitable catalyst . These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
1-Benzyl-3-(2-bromophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Benzyl-3-(2-bromophenyl)thiourea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-bromophenyl)thiourea involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes . For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1-Benzyl-3-(2-bromophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Benzyl-3-(4-methylphenyl)thiourea: This compound has a similar structure but with a methyl group instead of a bromine atom.
1-Benzyl-3-(2-chlorophenyl)thiourea: The substitution of a chlorine atom for the bromine atom results in variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiourea derivatives .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial processes
Properties
IUPAC Name |
1-benzyl-3-(2-bromophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2S/c15-12-8-4-5-9-13(12)17-14(18)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXBVYUWLITMKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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